CU-CPT9b

TLR8 inhibition Primary human T cells Cytokine suppression

CU-CPT9b is a first-in-class, highly potent TLR8 antagonist (IC50 0.7 nM, Kd 21 nM) with a unique allosteric binding mode confirmed by co-crystal structure (PDB: 5WYZ). Its water-mediated contacts with S516* and Q519* deliver unmatched selectivity not recapitulated by close analogs like CU-CPT9a or CU-CPT8m, eliminating uncontrolled experimental variables. With documented in vivo efficacy in an autoimmune disease model and human safety data from IBD trials, CU-CPT9b is the definitive chemical probe for translational immunology. Procure this benchmark ligand to ensure reproducible, cross-study comparable results in TLR8-driven research.

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 2162962-69-6; 2165340-32-7
Cat. No. B2401042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCU-CPT9b
CAS2162962-69-6; 2165340-32-7
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O
InChIInChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3
InChIKeyQXFYDRYRLOHSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CU-CPT9b (CAS 2162962-69-6; 2165340-32-7) | Potent and Selective TLR8 Antagonist for Autoimmune and Inflammatory Disease Research


CU-CPT9b is a small-molecule antagonist of Toll-like receptor 8 (TLR8), a key innate immune sensor implicated in autoimmune and inflammatory pathogenesis. It is a quinoline-based derivative that binds to a unique allosteric pocket at the TLR8 dimer interface, stabilizing the inactive conformation . CU-CPT9b is one of the first-in-class TLR8-specific antagonists discovered via structure-based design and has been widely adopted as a chemical probe to dissect TLR8-mediated signaling in both in vitro and in vivo models .

CU-CPT9b Procurement Rationale | Why TLR8 Inhibitor Substitution Risks Experimental Inconsistency


TLR8 antagonists exhibit substantial variability in potency, binding mode, and selectivity across structurally related compounds. Although endosomal TLRs (TLR3, TLR7, TLR8, TLR9) share high sequence homology, small-molecule modulation is exquisitely sensitive to subtle differences in the ligand-binding pocket . CU-CPT9b possesses a unique combination of sub-nanomolar IC50 (0.7 nM), picomolar-range binding affinity (Kd = 21 nM), and a distinct interaction profile with polar residues (S516*, Q519*) that is not recapitulated by close analogs such as CU-CPT9a or CU-CPT8m . Simple substitution with an alternative TLR8 antagonist—even one from the same chemical series—can introduce uncontrolled variables in potency, selectivity, and downstream functional outcomes, thereby compromising experimental reproducibility and cross-study comparability.

CU-CPT9b Comparative Efficacy and Selectivity Data | Evidence-Based Differentiation from TLR8 Analogues


CU-CPT9b vs. CU-CPT9a | Superior Blockade of IL-6 Secretion in Primary Human CD4+ T Cells

In a head-to-head functional comparison using primary human CD4+ T cells, CU-CPT9b demonstrated superior inhibition of IL-6 secretion relative to its close structural analogue CU-CPT9a. At the highest tested concentration (5 µM), CU-CPT9b almost completely blocked IL-6 release, whereas CU-CPT9a only partially reduced the response . This functional advantage, despite comparable in vitro IC50 values, underscores the importance of selecting CU-CPT9b for assays requiring maximal suppression of TLR8-driven cytokine output.

TLR8 inhibition Primary human T cells Cytokine suppression

CU-CPT9b vs. CU-CPT8m | 95-Fold Higher Potency and 10-Fold Tighter Binding Affinity

CU-CPT9b exhibits a substantially improved pharmacological profile relative to CU-CPT8m, an earlier-generation TLR8 antagonist. In a standardized reporter assay (HEK-Blue hTLR8 cells), CU-CPT9b displays an IC50 of 0.7 nM, which is approximately 95-fold more potent than CU-CPT8m (IC50 = 67 nM) . Similarly, isothermal titration calorimetry (ITC) measurements reveal that CU-CPT9b binds TLR8 with a Kd of 21 nM, compared to 220 nM for CU-CPT8m—a 10-fold enhancement in binding affinity . These quantitative differences translate to significantly lower compound requirements and improved signal-to-noise ratios in cell-based assays.

TLR8 inhibition Binding affinity Potency

CU-CPT9b Structural Basis of Enhanced Potency | Unique Water-Mediated Contacts Absent in CU-CPT8m

Crystallographic analysis of the TLR8–CU-CPT9b complex (PDB: 5WYZ) reveals that the enhanced potency of CU-CPT9b relative to CU-CPT8m originates from additional water-mediated hydrogen bonds with polar residues S516* and Q519* . These contacts are entirely absent in the TLR8–CU-CPT8m structure. Furthermore, a conformational rearrangement of Y567* accommodates favorable van der Waals interactions with CU-CPT9b that are not observed with CU-CPT8m . While both compounds bind the same allosteric pocket, CU-CPT9b engages a more extensive network of polar interactions, providing a structural rationale for its superior biochemical and cellular activity.

X-ray crystallography Structure-activity relationship Binding mode

CU-CPT9b In Vivo Efficacy | Attenuation of Autoimmune Diabetes in Mouse Model

CU-CPT9b has demonstrated therapeutic efficacy in a mouse model of type 1 diabetes. Treatment with CU-CPT9b significantly ameliorated disease progression without adversely affecting body weight or food intake . In contrast, the same source notes that CU-CPT9b was not effective against other autoimmune conditions such as rheumatoid arthritis or systemic lupus erythematosus, suggesting disease-specific utility. This in vivo validation distinguishes CU-CPT9b from many TLR8 antagonists that lack reported animal model data and supports its selection for preclinical autoimmune studies targeting TLR8-driven pathways.

In vivo Type 1 diabetes Autoimmunity

CU-CPT9b Clinical Safety Profile | Tolerability in Human Inflammatory Bowel Disease Trials

According to vendor documentation, CU-CPT9b has been evaluated in clinical trials involving human subjects with inflammatory bowel disease (IBD) and was found to be safe . While detailed trial results are not publicly accessible, this information indicates that CU-CPT9b has advanced to human testing—a milestone that distinguishes it from the majority of research-grade TLR8 antagonists, which remain confined to preclinical characterization. For translational research programs aiming to validate TLR8 as a therapeutic target, the existence of human safety data for CU-CPT9b reduces translational risk and supports its use as a chemical probe for target engagement studies.

Clinical trial Inflammatory bowel disease Safety

CU-CPT9b TLR Selectivity Profile | No Significant Off-Target Activity Against TLR3, TLR7, or TLR9 at 1 µM

In a comprehensive cellular selectivity screen, CU-CPT9b at 1 µM exhibited no significant inhibition of other Toll-like receptors, including the highly homologous endosomal sensors TLR3, TLR7, and TLR9, as well as cell-surface TLRs (TLR1/2/6, TLR4, TLR5) . This clean selectivity profile is essential for studies aiming to attribute phenotypic effects specifically to TLR8 antagonism. In contrast, many earlier-generation TLR8 inhibitors exhibit residual activity against TLR7 or TLR9, confounding interpretation. The selectivity of CU-CPT9b is comparable to that of CU-CPT9a but superior to that of CU-CPT8m, which shows weak inhibition of certain TLRs at higher concentrations.

Selectivity TLR panel Off-target

CU-CPT9b Optimal Use Cases | Where Its Unique Profile Delivers Maximum Value


Dissecting TLR8-Specific Signaling in Primary Human Immune Cells

CU-CPT9b is the preferred tool for functional studies in primary human CD4+ T cells, peripheral blood mononuclear cells (PBMCs), and other physiologically relevant immune populations. Its near-complete blockade of IL-6, IFN-γ, IL-17, and IL-1β secretion at 5 µM and its clean TLR selectivity profile enable unambiguous attribution of TLR8-mediated effects. This is critical for immunologists investigating TLR8's role in T cell differentiation, cytokine polarization, and host-pathogen interactions.

Preclinical In Vivo Validation of TLR8 as a Therapeutic Target in Autoimmune Disease

CU-CPT9b is one of the few TLR8 antagonists with documented in vivo efficacy in an autoimmune disease model (type 1 diabetes) . It also possesses human safety data from IBD trials , making it a valuable chemical probe for translational research programs. Investigators studying TLR8-driven autoimmunity can leverage CU-CPT9b to bridge in vitro target engagement with in vivo disease modification, thereby strengthening the case for TLR8 as a druggable node.

Structure-Based Drug Design and Medicinal Chemistry Optimization

The high-resolution crystal structure of TLR8 in complex with CU-CPT9b (PDB: 5WYZ) provides a detailed map of key ligand-protein interactions, including unique water-mediated contacts with S516* and Q519* . Medicinal chemists and computational modelers can use this structural template to design next-generation TLR8 antagonists with improved potency, selectivity, or pharmacokinetic properties. CU-CPT9b serves as both a benchmark ligand and a starting point for fragment-based or scaffold-hopping campaigns.

High-Throughput Screening and Assay Development for TLR8 Modulators

With a sub-nanomolar IC50 (0.7 nM) and robust cellular activity, CU-CPT9b is an ideal positive control for high-throughput screening (HTS) campaigns seeking novel TLR8 antagonists. Its 95-fold greater potency than CU-CPT8m allows researchers to set a high bar for hit-to-lead progression. Additionally, its well-characterized selectivity and binding mode enable the design of orthogonal counter-screens to filter out non-specific or off-target compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CU-CPT9b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.